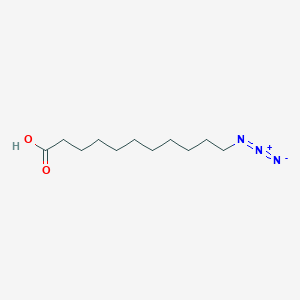

11-Azidoundecanoic acid

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

11-azidoundecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O2/c12-14-13-10-8-6-4-2-1-3-5-7-9-11(15)16/h1-10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXAVFOAOGZWQKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCN=[N+]=[N-])CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Chemical Properties and Applications of 11-Azidoundecanoic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 11-Azidoundecanoic acid, a heterobifunctional linker molecule widely utilized in bioconjugation, materials science, and drug development. It details the compound's chemical and physical properties, spectroscopic characteristics, and core reactivity. Furthermore, this guide presents detailed experimental protocols for its principal applications in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and carbodiimide-mediated amide bond formation, providing researchers with the foundational information required for its effective implementation.

Core Chemical and Physical Properties

This compound is a versatile chemical tool featuring a terminal azide (B81097) group and a carboxylic acid functionality, separated by a C11 alkyl chain. This structure allows for the sequential or orthogonal conjugation of two different molecules. The long alkyl chain imparts hydrophobicity to the linker.[1]

| Property | Value | Source(s) |

| CAS Number | 118162-45-1 | [1][2][3] |

| Molecular Formula | C₁₁H₂₁N₃O₂ | [2][3] |

| Molecular Weight | 227.30 g/mol | [2][3] |

| Monoisotopic Mass | 227.16337692 Da | [3] |

| Appearance | White to off-white solid | [2] |

| Melting Point | Data not available in literature | |

| Boiling Point | Data not available in literature | |

| Solubility | Soluble in DMSO, DMF, alcohols, acetonitrile | [4] |

| Storage Conditions | 4°C, protect from light. For long-term storage in solvent, -20°C to -80°C is recommended. | [2] |

| IUPAC Name | This compound | [3] |

| InChIKey | LXAVFOAOGZWQKT-UHFFFAOYSA-N | [3] |

| SMILES | C(CCCCCN=[N+]=[N-])CCCCC(=O)O | [3] |

Spectroscopic Profile

While specific spectra are dependent on the acquisition conditions, the following table summarizes the expected characteristic signals for this compound based on its functional groups.

| Technique | Characteristic Features |

| Infrared (IR) Spectroscopy | - Strong, sharp absorption band around 2100 cm⁻¹ (asymmetric N≡N stretch of the azide group).- Broad O-H stretch from the carboxylic acid, typically in the 3300-2500 cm⁻¹ region.- Strong C=O stretch from the carboxylic acid, typically around 1700-1725 cm⁻¹.- C-H stretching bands just below 3000 cm⁻¹. |

| ¹H NMR Spectroscopy | - A triplet at ~3.2-3.4 ppm corresponding to the two protons on the carbon adjacent to the azide group (-CH₂-N₃).- A triplet at ~2.2-2.4 ppm for the two protons on the carbon alpha to the carboxylic acid (-CH₂-COOH).- A broad singlet for the carboxylic acid proton (-COOH), typically far downfield (>10 ppm), which may not be observed depending on the solvent.- A series of multiplets between ~1.2-1.7 ppm for the remaining methylene (B1212753) protons of the alkyl chain. |

| ¹³C NMR Spectroscopy | - A signal for the carboxylic carbon (-COOH) in the 175-185 ppm range.- A signal for the carbon attached to the azide group (-CH₂-N₃) around 51 ppm.- A signal for the carbon alpha to the carboxylic acid (-CH₂-COOH) around 34 ppm.- A series of signals for the other alkyl chain carbons between ~24-30 ppm. |

| Mass Spectrometry (MS) | - The molecular ion peak [M+H]⁺ at m/z ≈ 228.17.- A characteristic loss of N₂ (28 Da) from the parent ion is often observed for azido (B1232118) compounds. |

A Certificate of Analysis for a commercial sample confirms that the ¹H NMR and LCMS data are consistent with the structure.[2]

Chemical Reactivity and Applications

The utility of this compound stems from its two distinct reactive handles, which can be addressed using different chemistries.

-

Azide Group (-N₃): This group is primarily used in "click chemistry" reactions. It can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes or a strain-promoted azide-alkyne cycloaddition (SPAAC) with strained alkynes like DBCO or BCN to form a stable triazole linkage.[1] It can also be modified via Staudinger ligation.[1]

-

Carboxylic Acid Group (-COOH): This group is used for forming stable amide bonds with primary amines. The reaction requires an activating agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HATU), to form a highly reactive intermediate that is readily attacked by the amine.[5]

Figure 1. Reactivity pathways of this compound's two functional groups.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the most common reactions involving this compound. Researchers should optimize concentrations, solvents, and reaction times based on the specific properties of their substrates.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azide group of this compound to an alkyne-modified molecule (e.g., a protein, oligonucleotide, or surface). The reaction relies on an in-situ reduction of Cu(II) to the active Cu(I) catalyst.[6]

Materials:

-

Alkyne-modified substrate

-

This compound

-

Solvent (e.g., DMSO, DMF, water, or buffers like PBS)

-

Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20-100 mM in water)

-

Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous solutions or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) for organic solvents. Prepare a stock solution (e.g., 100-200 mM).

-

Reducing Agent: Sodium Ascorbate (B8700270). A fresh stock solution (e.g., 100-300 mM in water) is critical for high efficiency.[6][7]

Procedure:

-

Dissolve the alkyne-modified substrate in the chosen reaction buffer or solvent.

-

Add the this compound stock solution. A molar excess (typically 1.5 to 10 equivalents relative to the alkyne) is recommended.

-

Add the copper-stabilizing ligand (e.g., THPTA) to the reaction mixture. For a robust catalyst, pre-complex the CuSO₄ and ligand in a 1:2 molar ratio for several minutes before adding to the main reaction.[8]

-

Add the CuSO₄ stock solution. A typical final concentration is 0.5 mM, but this can be optimized.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically to a final concentration of 2.5-5 mM, or 40 equivalents).[6][8]

-

Protect the reaction from light and incubate at room temperature. Reaction times can range from 30 minutes to overnight.

-

Upon completion, the conjugated product can be purified using methods appropriate for the substrate, such as size-exclusion chromatography, dialysis, or HPLC.[7][8]

Figure 2. General experimental workflow for a CuAAC "click" reaction.

General Protocol for Amide Coupling via EDC

This protocol details the activation of the carboxylic acid group of this compound and its subsequent reaction with a primary amine-containing molecule.

Materials:

-

Amine-containing substrate

-

This compound

-

Anhydrous aprotic solvent (e.g., DMF, DCM)

-

Coupling Agent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDC·HCl).

-

(Optional but recommended) Additive: N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.[9][10]

-

Base (if using hydrochloride salt of the amine or EDC): Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA).

Procedure:

-

Dissolve this compound (1 equivalent) in the anhydrous solvent.

-

If using, add NHS or HOBt (1.0-1.2 equivalents).

-

Add EDC (1.2-1.5 equivalents) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid, forming a reactive O-acylisourea intermediate.[11][12]

-

In a separate flask, dissolve the amine-containing substrate (1.0-1.2 equivalents) in the anhydrous solvent. If the amine is a hydrochloride salt, add 2-3 equivalents of a non-nucleophilic base like DIPEA.

-

Add the amine solution to the activated acid mixture.

-

Allow the reaction to stir at room temperature for 2 hours to overnight. The reaction progress can be monitored by TLC or LC-MS.

-

Upon completion, the reaction is typically quenched with water or a mild aqueous acid. The product is then extracted using an appropriate organic solvent.

-

The crude product is purified via column chromatography or recrystallization. If water-soluble EDC is used, the urea (B33335) byproduct can be removed by aqueous washes.[10]

References

- 1. 11-Azido-undecanoic acid CAS#: 118162-45-1 [chemicalbook.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. This compound | C11H21N3O2 | CID 454094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. interchim.fr [interchim.fr]

- 5. This compound, 118162-45-1 | BroadPharm [broadpharm.com]

- 6. broadpharm.com [broadpharm.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. axispharm.com [axispharm.com]

- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. peptide.com [peptide.com]

- 11. Amide Synthesis [fishersci.co.uk]

- 12. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to 11-Azidoundecanoic Acid (CAS: 118162-45-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 11-Azidoundecanoic acid (CAS number 118162-45-1), a bifunctional linker molecule widely utilized in biomedical research and drug development. This document details its chemical and physical properties, synthesis, and key applications, with a focus on bioconjugation via "click chemistry" and amide bond formation. Detailed experimental protocols, safety and handling information, and visual diagrams of experimental workflows are provided to assist researchers in effectively and safely utilizing this versatile chemical tool.

Core Compound Details

This compound is a linear fatty acid derivative containing a terminal azide (B81097) (-N₃) group and a terminal carboxylic acid (-COOH) group. This dual functionality allows for orthogonal conjugation strategies, making it an invaluable tool for linking molecules. The long eleven-carbon chain provides a flexible and hydrophobic spacer arm.

Chemical and Physical Properties

Table 1: General and Computed Properties

| Property | Value | Source |

| CAS Number | 118162-45-1 | [1][2] |

| Molecular Formula | C₁₁H₂₁N₃O₂ | [1][3] |

| Molecular Weight | 227.30 g/mol | [3] |

| Appearance | White to off-white solid | [2] |

| Purity (LCMS) | 99.26% | [4] |

| XLogP3 | 4.4 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 5 | [3] |

| Rotatable Bond Count | 10 | [3] |

| Exact Mass | 227.16337692 Da | [3] |

| Monoisotopic Mass | 227.16337692 Da | [3] |

Table 2: Solubility and Storage

| Property | Information | Source |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and DMF. Sparingly soluble in aqueous buffers. | |

| Storage | Store at 4°C, protected from light. For long-term storage in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month, protected from light. | [4] |

Note: Specific experimental values for melting point, boiling point, and quantitative solubility were not found in the searched literature. The provided purity is from a specific batch analysis and may vary.

Synthesis

A common and high-yielding method for the synthesis of this compound involves the nucleophilic substitution of 11-bromoundecanoic acid with sodium azide.

Synthesis of this compound from 11-Bromoundecanoic Acid

This reaction proceeds via an Sₙ2 mechanism, where the azide ion displaces the bromide ion.

Reaction Scheme:

Experimental Protocol:

-

Dissolution: Dissolve 11-bromoundecanoic acid in dimethyl sulfoxide (B87167) (DMSO).

-

Addition of Azide: Add sodium azide (NaN₃) to the solution. A typical molar excess of sodium azide is used to drive the reaction to completion.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the mixture is typically poured into water and acidified.

-

Extraction: The product is then extracted with an organic solvent, such as ethyl acetate.

-

Purification: The combined organic layers are washed, dried, and the solvent is removed under reduced pressure to yield this compound. This reaction has been reported to proceed with a high yield of 99%.

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a versatile linker for a variety of applications, particularly in the construction of complex biomolecular architectures and drug delivery systems.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

The azide group of this compound readily participates in the highly efficient and specific CuAAC reaction with a terminal alkyne.[1][2] This "click" reaction forms a stable triazole linkage, which is widely used to conjugate molecules such as peptides, proteins, nucleic acids, and small molecule drugs.[5][6]

Experimental Protocol for CuAAC:

-

Stock Solutions:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

Prepare a stock solution of the alkyne-functionalized molecule of interest in a compatible buffer or solvent.

-

Prepare stock solutions of copper(II) sulfate (B86663) (CuSO₄), a copper-coordinating ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate).[7]

-

-

Reaction Mixture: In a microcentrifuge tube, combine the alkyne-functionalized molecule and this compound in the desired molar ratio.

-

Catalyst Preparation: In a separate tube, pre-mix the CuSO₄ and ligand solutions.

-

Initiation: Add the copper/ligand mixture to the reaction tube, followed by the freshly prepared sodium ascorbate (B8700270) solution to initiate the reaction.[5]

-

Incubation: Allow the reaction to proceed at room temperature for 1-2 hours, or as optimized for the specific substrates. The reaction is typically protected from light.

-

Quenching and Purification: The reaction can be quenched by the addition of a chelating agent like EDTA. The resulting conjugate can be purified by methods appropriate for the molecules involved, such as dialysis, size-exclusion chromatography, or HPLC.

Amide Bond Formation

The carboxylic acid moiety of this compound can be activated and reacted with primary amines to form a stable amide bond.[2] This is a common strategy for attaching the linker to proteins (e.g., at lysine (B10760008) residues), amine-functionalized surfaces, or other amine-containing molecules.

Experimental Protocol for Amide Bond Formation:

-

Dissolution: Dissolve this compound in an anhydrous aprotic solvent such as DMF.

-

Activation: Add a coupling reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU, and a base (e.g., Diisopropylethylamine - DIEA).[8] The mixture is typically stirred at 0°C to form the activated ester.

-

Amine Addition: Add the amine-containing molecule to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours to overnight. The reaction progress can be monitored by TLC or LC-MS.

-

Work-up and Purification: The reaction is quenched, and the product is purified using standard techniques such as extraction, precipitation, or chromatography to remove the coupling byproducts and unreacted starting materials.

Safety and Handling

This compound contains an azide functional group and should be handled with caution. Organic azides can be energetic materials, sensitive to heat, shock, and friction.[9]

Table 3: Hazard and Precautionary Information

| Hazard Statement | Precautionary Statement |

| H315 : Causes skin irritation. | P261 : Avoid breathing dust/fume/gas/mist/vapors/spray. |

| H319 : Causes serious eye irritation. | P264 : Wash skin thoroughly after handling. |

| H335 : May cause respiratory irritation. | P280 : Wear protective gloves/eye protection/face protection. |

| P302+P352 : IF ON SKIN: Wash with plenty of soap and water. | |

| P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

This information is based on the Safety Data Sheet for a similar compound and general knowledge of organic azides. Always refer to the specific SDS provided by the supplier.[9]

Handling and Storage Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases. Avoid contact with heavy metals, as this can form explosive heavy metal azides.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from heat and sources of ignition.[2] For long-term storage, refrigeration or freezing at -20°C is recommended.[2]

Conclusion

This compound is a highly valuable bifunctional linker for researchers in chemistry, biology, and medicine. Its orthogonal reactive ends—the azide for click chemistry and the carboxylic acid for amide bond formation—provide a robust platform for the construction of complex molecular conjugates. This guide provides the essential technical information and protocols to facilitate its effective and safe use in the laboratory. As with any chemical reagent, it is imperative to consult the specific Safety Data Sheet provided by the manufacturer before use and to follow good laboratory practices.

References

- 1. 11-Azido-undecanoic acid CAS#: 118162-45-1 [chemicalbook.com]

- 2. This compound, 118162-45-1 | BroadPharm [broadpharm.com]

- 3. This compound | C11H21N3O2 | CID 454094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jenabioscience.com [jenabioscience.com]

- 7. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 8. Amide Synthesis [fishersci.co.uk]

- 9. file.medchemexpress.com [file.medchemexpress.com]

Synthesis of 11-Azidoundecanoic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 11-azidoundecanoic acid, a valuable bifunctional linker molecule widely employed in bioconjugation and click chemistry. The primary synthetic route involves the nucleophilic substitution of a halogenated precursor, typically 11-bromoundecanoic acid, with an azide (B81097) salt. This document details the experimental protocols for the synthesis of the precursor and the final product, along with characterization data.

I. Overview of the Synthetic Pathway

The synthesis of this compound is a two-step process commencing from commercially available 10-undecenoic acid, which is derived from castor oil. The first step involves the anti-Markovnikov hydrobromination of the terminal double bond to yield 11-bromoundecanoic acid. The subsequent step is a nucleophilic substitution reaction where the bromide is displaced by an azide group using sodium azide.

Caption: General synthesis pathway for this compound.

II. Experimental Protocols

A. Synthesis of 11-Bromoundecanoic Acid from 10-Undecenoic Acid

The synthesis of 11-bromoundecanoic acid is achieved through the reaction of 10-undecenoic acid with hydrogen bromide in the presence of a peroxide initiator, which directs the anti-Markovnikov addition of HBr across the double bond.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 10-Undecenoic acid | 184.28 | 10.0 g | 0.054 |

| Toluene (B28343) | 92.14 | 50 mL | - |

| Benzoyl peroxide | 242.23 | 0.2 g | 0.0008 |

| Hydrogen bromide (gas) | 80.91 | Excess | - |

Procedure:

-

10-Undecenoic acid is dissolved in toluene in a reaction vessel.

-

Benzoyl peroxide is added to the solution as a radical initiator.

-

The reaction mixture is cooled to 0°C in an ice bath.

-

Gaseous hydrogen bromide is bubbled through the stirred solution. The reaction is exothermic and the temperature should be maintained at or below 10°C.

-

After the reaction is complete (typically monitored by TLC or GC), the excess hydrogen bromide and toluene are removed under reduced pressure.

-

The crude 11-bromoundecanoic acid can be purified by recrystallization. A yield of approximately 95% can be expected.[1]

B. Synthesis of this compound from 11-Bromoundecanoic Acid

The conversion of 11-bromoundecanoic acid to this compound is a nucleophilic substitution reaction.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 11-Bromoundecanoic acid | 265.18 | 5.0 g | 0.0188 |

| Sodium azide | 65.01 | 3.67 g | 0.0564 |

| Dimethylformamide (DMF) | 73.09 | 50 mL | - |

Procedure:

-

11-Bromoundecanoic acid is dissolved in dimethylformamide (DMF).

-

Sodium azide is added to the solution (a 3-fold molar excess is used).

-

The reaction mixture is stirred at room temperature overnight (approximately 18 hours).

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is poured into water and extracted with an organic solvent such as diethyl ether or ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by column chromatography on silica (B1680970) gel.

III. Characterization Data

The successful synthesis of this compound is confirmed through spectroscopic analysis.

| Technique | Expected Peaks |

| FTIR (cm⁻¹) | ~2920, ~2850 (C-H stretch), ~2100 (N₃ stretch) , ~1710 (C=O stretch) |

| ¹H NMR (CDCl₃, ppm) | ~3.25 (t, 2H, -CH₂-N₃), ~2.35 (t, 2H, -CH₂-COOH), 1.2-1.7 (m, 16H, -(CH₂)₈-) |

| ¹³C NMR (CDCl₃, ppm) | ~179 (-COOH), ~51 (-CH₂-N₃), ~34 (-CH₂-COOH), 25-30 (-(CH₂)₈-) |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

IV. Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

V. Safety Considerations

-

Sodium azide is highly toxic and can be fatal if swallowed or absorbed through the skin. It can also form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Hydrogen bromide is a corrosive gas. Handle in a well-ventilated fume hood.

-

Organic solvents such as toluene, DMF, and diethyl ether are flammable. Work in a well-ventilated area away from ignition sources.

This guide provides a comprehensive framework for the synthesis and characterization of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis.

References

11-Azidoundecanoic acid molecular weight and formula

A Technical Overview of 11-Azidoundecanoic Acid

Introduction

This compound is a bifunctional chemical compound frequently utilized in biochemical and pharmaceutical research. It features a long, 11-carbon aliphatic chain, which imparts hydrophobic characteristics. Crucially, it is terminated by two distinct functional groups: a carboxylic acid (-COOH) at one end and an azide (B81097) (-N3) at the other. This dual functionality makes it an invaluable linker molecule in the field of bioconjugation and click chemistry.

The terminal carboxylic acid can readily react with primary amine groups to form stable amide bonds, a common strategy for linking to proteins and other biomolecules.[1][2] Simultaneously, the azide group is a key participant in highly specific and efficient "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1] These reactions allow for the precise attachment of molecules containing alkyne groups, enabling the construction of complex molecular architectures for applications ranging from drug delivery to diagnostic imaging.

Core Molecular Data

The fundamental quantitative properties of this compound are summarized below. This data is essential for stoichiometric calculations in experimental design and for the characterization of resulting conjugates.

| Property | Value | Source |

| Molecular Formula | C11H21N3O2 | PubChem[3], BroadPharm[2], ChemicalBook[1] |

| Molecular Weight | 227.30 g/mol | PubChem[3], BroadPharm[2], ChemicalBook[1] |

| CAS Number | 118162-45-1 | BroadPharm[2], ChemicalBook[1] |

Experimental Protocols & Methodologies

A core application of this compound is its use as a linker in bioconjugation, typically involving a two-step process. The following represents a generalized experimental methodology. Specific concentrations, reaction times, and purification methods must be optimized for the particular substrates being used.

Step 1: Amide Bond Formation (Conjugation to an Amine-Containing Molecule)

-

Activation of Carboxylic Acid: The terminal carboxylic acid of this compound is first activated to facilitate reaction with a primary amine. This is commonly achieved using carbodiimide (B86325) crosslinkers, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) to form a more stable NHS-ester intermediate.

-

Reaction with Amine: The activated this compound is then introduced to the amine-containing molecule (e.g., a protein, peptide, or amino-modified surface) in a suitable buffer (typically a phosphate (B84403) or borate (B1201080) buffer at a pH of 7.2-8.5).

-

Quenching and Purification: The reaction is quenched by adding a small molecule with a primary amine (e.g., Tris or glycine). The resulting azide-functionalized conjugate is then purified from excess reagents and byproducts using techniques appropriate for the molecule's size and properties, such as dialysis, size-exclusion chromatography, or dialysis.

Step 2: Azide-Alkyne Cycloaddition (Click Chemistry)

-

Reaction Setup: The purified azide-functionalized molecule is mixed with a molecule containing a terminal alkyne group.

-

Catalysis (for CuAAC): For the copper-catalyzed reaction, a copper(I) source is added. This is often generated in situ by the reduction of copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate. A copper-chelating ligand, such as TBTA, is typically included to stabilize the copper(I) oxidation state and improve reaction efficiency.

-

Reaction (for SPAAC): For the strain-promoted reaction, the azide-functionalized molecule is simply mixed with a molecule containing a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).[1] No catalyst is required for this reaction.

-

Final Purification: The final bioconjugate is purified using appropriate chromatographic or filtration techniques to remove any remaining reactants and, in the case of CuAAC, the copper catalyst.

Visualizations

The logical relationships and experimental workflows involving this compound can be represented through structured diagrams.

References

An In-depth Technical Guide to 11-Azidoundecanoic Acid: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Azidoundecanoic acid is a versatile bifunctional linker molecule that has become an invaluable tool in the fields of chemical biology, drug development, and materials science. Its structure incorporates a terminal carboxylic acid and a terminal azide (B81097) group, enabling sequential or orthogonal conjugation to a wide array of molecules. The presence of the azide moiety makes it a prime substrate for "click chemistry" reactions, which are known for their high efficiency, selectivity, and biocompatibility. This guide provides a comprehensive overview of the structure, properties, synthesis, and key applications of this compound, with a focus on its utility for researchers and professionals in drug development.

Chemical Structure and Properties

This compound is a derivative of undecanoic acid, a saturated fatty acid, with an azide functional group at the 11th carbon position. This unique structure provides a hydrophobic 10-carbon methylene (B1212753) spacer, which can be advantageous in applications requiring specific spatial orientation or solubility characteristics.

Chemical Structure:

The key structural features are the carboxylic acid group (-COOH), which can react with primary amines to form stable amide bonds, and the azide group (-N₃), which is a key reactant in various bioorthogonal ligation reactions.

Physicochemical Properties

The following table summarizes the key quantitative data and computed properties for this compound.

| Property | Value | Reference |

| CAS Number | 118162-45-1 | |

| Molecular Formula | C₁₁H₂₁N₃O₂ | |

| Molecular Weight | 227.30 g/mol | |

| IUPAC Name | This compound | |

| Form | Solid | |

| Color | White to off-white | |

| Storage Temperature | 4°C, protect from light |

Synthesis Overview

The synthesis of this compound typically starts from a precursor containing a leaving group at the 11-position of undecanoic acid. A common synthetic route involves the nucleophilic substitution of a halogenated undecanoic acid, such as 11-bromoundecanoic acid, with an azide salt like sodium azide. 11-bromoundecanoic acid itself can be synthesized from 10-undecenoic acid through hydrobromination. The starting material, 10-undecenoic acid, is often derived from the pyrolysis of methyl ricinoleate, which is obtained from castor oil, a renewable resource.

Core Application: A Gateway to Click Chemistry

The primary utility of this compound stems from its azide group, which readily participates in "click" reactions. Click chemistry refers to a class of reactions that are modular, high-yielding, and generate minimal byproducts. This makes them ideal for creating complex molecular architectures and for bioconjugation, even in complex biological media.

Key Reactions of the Azide Group

| Reaction | Partner Moiety | Catalyst/Conditions | Product | Key Features |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne | Copper(I) source (e.g., CuI, [CuBr(PPh₃)₃]) | 1,4-disubstituted 1,2,3-triazole | High efficiency, regioselective, wide solvent compatibility. |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Cycloalkyne (e.g., DBCO, BCN) | None (Copper-free) | Stable triazole | Bioorthogonal, avoids cytotoxic copper catalyst, suitable for live-cell labeling. |

| Staudinger Ligation | Triarylphosphine (e.g., Triphenylphosphine) | None | Aza-ylide intermediate, then amide bond | Highly chemoselective, bioorthogonal, occurs at room temperature in aqueous environments. |

Reactions of the Carboxylic Acid Group

The terminal carboxylic acid can be activated to react with primary amines, forming a stable amide bond. This reaction is fundamental for attaching the linker to proteins, peptides, or other amine-containing molecules. Common activators include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Caption: Reaction pathways for this compound.

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a powerful tool for linking different molecular entities. This has significant implications for drug development, diagnostics, and fundamental biological research.

-

Bioconjugation and Drug Delivery: It can be used to attach polyethylene (B3416737) glycol (PEG) chains to proteins or drugs (PEGylation), which can improve solubility, reduce immunogenicity, and increase circulation half-life. Similarly, it can link targeting ligands (e.g., antibodies, peptides) to drug payloads, forming antibody-drug conjugates (ADCs) or other targeted delivery systems.

-

Surface Functionalization: The carboxylic acid can be used to anchor the linker to amine-functionalized surfaces (e.g., nanoparticles, microarrays, biosensors), while the azide group remains available for the subsequent "clicking" of probes, proteins, or other molecules of interest.

-

Proteomics and Activity-Based Protein Profiling (ABPP): this compound can be incorporated into metabolic labels or activity-based probes. After the probe interacts with its target protein within a complex biological sample, the azide handle allows for the selective attachment of a reporter tag (e.g., biotin (B1667282) for affinity purification, or a fluorophore for imaging) via click chemistry.

-

Synthesis of Complex Molecules: It serves as a versatile building block for synthesizing complex architectures like rotaxanes and catenanes, which have applications in molecular machinery and materials science.

Experimental Protocols

The following sections provide detailed, conceptual methodologies for common experimental procedures involving this compound.

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for conjugating an alkyne-containing molecule to this compound or a molecule previously modified with it.

Materials:

-

Azide-functionalized molecule (e.g., Protein-Linker-N₃)

-

Alkyne-functionalized molecule (e.g., Reporter-Alkyne)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-stabilizing ligand (optional, but recommended for biomolecules)

-

Solvent (e.g., PBS, water/t-BuOH mixture, DMF)

Methodology:

-

Preparation of Reagents:

-

Prepare a 100 mM stock solution of CuSO₄ in deionized water.

-

Prepare a 500 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.

-

If using a ligand, prepare a stock solution of TBTA in DMSO or a suitable solvent.

-

-

Reaction Setup:

-

In a microcentrifuge tube, dissolve the azide-functionalized molecule (1 equivalent) in the chosen solvent system.

-

Add the alkyne-functionalized molecule (1.5-3 equivalents).

-

Optional: If using a ligand, add TBTA to the reaction mixture (final concentration typically 100-500 µM).

-

Add the CuSO₄ solution to a final concentration of 100-500 µM.

-

Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.

-

-

Incubation:

-

Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration (12-24 hours).

-

-

Purification:

-

The conjugated product can be purified from excess reagents and byproducts using methods appropriate for the molecules involved, such as dialysis, size-exclusion chromatography (SEC), or reverse-phase HPLC.

-

Protocol 2: Workflow for Protein Labeling using this compound

This workflow outlines the steps to first conjugate this compound to a protein and then attach a reporter molecule via click chemistry.

Caption: Workflow for two-step protein bioconjugation.

Conclusion

This compound is a cornerstone of modern bioconjugation and chemical biology. Its simple, yet powerful, bifunctional structure provides a reliable bridge for linking disparate chemical and biological entities. For professionals in drug development, it offers a robust method for constructing targeted drug delivery systems, developing diagnostic probes, and functionalizing biomaterials. The continued evolution of click chemistry and its applications ensures that this compound will remain a relevant and essential tool for innovation in science and medicine.

11-Azidoundecanoic Acid: A Comprehensive Technical Guide to a Bifunctional Linker for Bioconjugation and Surface Modification

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Azidoundecanoic acid is a versatile bifunctional linker molecule that has emerged as a critical tool in the fields of bioconjugation, drug delivery, proteomics, and material science. Its linear C11 alkyl chain provides a flexible spacer, while the terminal azide (B81097) (-N₃) and carboxylic acid (-COOH) functionalities offer orthogonal handles for covalent modification. This guide provides an in-depth overview of the core properties, applications, and experimental protocols related to this compound, empowering researchers to effectively utilize this linker in their work.

Introduction

The ability to selectively and efficiently connect different molecular entities is fundamental to advancing our understanding of biological systems and developing novel therapeutic and diagnostic agents. Bifunctional linkers, possessing two distinct reactive groups, are instrumental in this endeavor. This compound stands out due to its unique combination of an azide group, which can participate in highly specific "click chemistry" reactions, and a carboxylic acid group, which allows for conventional amide bond formation with primary amines.[1] This dual reactivity enables the stepwise and controlled assembly of complex molecular architectures.

The hydrophobic undecanoic acid backbone provides a spacer arm that can influence the solubility and spatial orientation of conjugated molecules. This technical guide will delve into the chemical properties, synthesis, and diverse applications of this compound, with a focus on providing practical experimental details and quantitative data to aid in its implementation in a research setting.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is crucial for its effective use. The following tables summarize key quantitative data.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₁N₃O₂ | [1] |

| Molecular Weight | 227.30 g/mol | [1] |

| CAS Number | 118162-45-1 | [1] |

Table 1: Physicochemical Properties of this compound

| Spectroscopic Technique | Expected Characteristic Peaks/Shifts | Rationale/Comparison |

| FT-IR (Infrared Spectroscopy) | ~2100 cm⁻¹ (sharp, strong) for N₃ stretch; ~1710 cm⁻¹ (strong) for C=O stretch of the carboxylic acid; Broad O-H stretch from ~2500-3300 cm⁻¹. | The azide stretch is highly characteristic. The carboxylic acid peaks are consistent with those observed for undecanoic acid. |

| ¹H-NMR (Proton NMR) | Triplet at ~3.2 ppm (2H, -CH₂-N₃); Triplet at ~2.3 ppm (2H, -CH₂-COOH); Multiplets at ~1.2-1.6 ppm (16H, internal methylenes); Singlet at ~12 ppm (1H, -COOH). | The chemical shifts are influenced by the electronegativity of the adjacent functional groups. The methylene (B1212753) group alpha to the azide is shifted downfield. |

| ¹³C-NMR (Carbon NMR) | ~179 ppm (-COOH); ~51 ppm (-CH₂-N₃); Series of peaks between ~24-34 ppm for the alkyl chain carbons. | The carbonyl carbon is significantly downfield. The carbon attached to the azide group is also deshielded. |

Table 2: Predicted Spectroscopic Data for this compound

Core Applications and Experimental Protocols

The bifunctional nature of this compound lends itself to a wide array of applications. This section details the most common uses and provides comprehensive experimental protocols.

Bioconjugation via Click Chemistry

The azide group of this compound is a key participant in bioorthogonal click chemistry reactions, most notably the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This copper-free reaction is highly efficient and biocompatible, making it ideal for labeling biomolecules in living systems.[]

This protocol describes the conjugation of this compound to a protein that has been pre-functionalized with a dibenzocyclooctyne (DBCO) group.

Materials:

-

DBCO-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting column (e.g., PD-10)

Procedure:

-

Prepare a stock solution of this compound: Dissolve this compound in DMF or DMSO to a final concentration of 10 mM.

-

Reaction setup: In a microcentrifuge tube, combine the DBCO-functionalized protein with a 10-50 fold molar excess of the this compound stock solution. The final concentration of the organic solvent should be kept below 10% to maintain protein stability.

-

Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or overnight at 4°C. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.

-

Purification: Remove the excess, unreacted this compound and byproducts using a desalting column equilibrated with the desired storage buffer.

-

Characterization: Confirm the successful conjugation and determine the degree of labeling using methods like MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the linker or protein has a chromophore.

| Parameter | Typical Value |

| Reaction Yield | > 90% |

| Reaction Time | 2-12 hours |

| Temperature | 4 - 25°C |

Table 3: Typical Parameters for SPAAC Reactions with this compound

Surface Modification and Self-Assembled Monolayers (SAMs)

The carboxylic acid terminus of this compound can be used to functionalize surfaces, such as gold nanoparticles or biosensor chips. While direct attachment of the carboxylic acid to gold is possible, a more robust approach for gold surfaces involves using a thiol-containing analogue like 11-mercaptoundecanoic acid to form a self-assembled monolayer (SAM), followed by the attachment of an azide-containing molecule. However, for surfaces with primary amine groups, the carboxylic acid can be activated for direct coupling.

This protocol details the covalent attachment of this compound to a surface presenting primary amine groups using carbodiimide (B86325) chemistry.

Materials:

-

Amine-functionalized substrate (e.g., glass slide, nanoparticle)

-

This compound

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5

-

Wash Buffer: PBS with 0.05% Tween-20

Procedure:

-

Prepare solutions: Prepare fresh solutions of 100 mM EDC and 100 mM NHS in Activation Buffer. Prepare a 50 mM solution of this compound in the Activation Buffer.

-

Activate the carboxylic acid: Mix equal volumes of the this compound, EDC, and NHS solutions. Incubate for 15-30 minutes at room temperature to form the reactive NHS-ester.

-

Surface coupling: Immerse the amine-coated substrate in the activated this compound solution. Incubate for 1-2 hours at room temperature with gentle agitation.

-

Quenching: Transfer the substrate to the Quenching Buffer and incubate for 15 minutes to deactivate any unreacted NHS-esters.

-

Washing: Wash the substrate thoroughly with the Wash Buffer to remove non-covalently bound molecules, followed by a final rinse with deionized water.

-

Characterization: The successful functionalization of the surface with azide groups can be confirmed by techniques such as X-ray photoelectron spectroscopy (XPS) or by performing a subsequent click reaction with a fluorescent alkyne.

| Parameter | Typical Value |

| Coupling Efficiency | 50 - 80% |

| Reaction Time | 1-2 hours |

| pH | Activation: 6.0, Coupling: 7.4 |

Table 4: Typical Parameters for EDC/NHS Coupling of this compound

Visualization of Workflows

The following diagrams, generated using the DOT language, illustrate common experimental workflows involving this compound.

Caption: Workflow for protein labeling using this compound.

Caption: Workflow for biosensor fabrication using this compound.

Applications in Drug Development and Research

The unique properties of this compound have led to its adoption in several key areas of research and development:

-

Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies for targeted cancer therapy. The azide functionality allows for precise, site-specific conjugation, leading to more homogeneous and effective ADCs.

-

Proteomics and Activity-Based Protein Profiling (ABPP): this compound can be incorporated into metabolic labeling strategies to identify and quantify newly synthesized proteins or to develop probes for monitoring enzyme activity.

-

Nanoparticle Functionalization: The linker is used to attach targeting ligands, drugs, or imaging agents to the surface of nanoparticles for applications in drug delivery and medical imaging.

-

Biosensor Development: By immobilizing capture molecules (e.g., antibodies, DNA) on a sensor surface via the linker, highly sensitive and specific biosensors can be fabricated for the detection of various analytes.

Conclusion

This compound is a powerful and versatile bifunctional linker that offers researchers a reliable method for conjugating molecules and modifying surfaces. Its compatibility with bioorthogonal click chemistry and standard amine-coupling reactions provides a robust toolkit for a wide range of applications in the life sciences. The detailed protocols and data presented in this guide are intended to facilitate the successful implementation of this valuable chemical tool in innovative research and development projects.

References

An In-Depth Technical Guide to the Safety and Handling of 11-Azidoundecanoic Acid

Authored for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the safety protocols and handling procedures for 11-Azidoundecanoic acid (CAS: 118162-45-1). As a member of the organic azide (B81097) family, this compound requires specific precautions to mitigate risks associated with toxicity and potential instability. This guide synthesizes critical safety information to ensure its responsible use in research and development.

Hazard Identification and Stability Assessment

This compound is a versatile bifunctional linker used extensively in bioconjugation and click chemistry.[1][2] It consists of an 11-carbon aliphatic chain, a terminal carboxylic acid group, and a terminal azide group.[1] The primary hazards are associated with the azide functional group, which is an "explosophore."

Organic azides are energetic materials that can be sensitive to heat, light, friction, and pressure, potentially leading to violent decomposition.[3] The stability of an organic azide is largely dependent on its molecular structure, particularly the ratio of carbon atoms to nitrogen atoms (C/N ratio) and the overall molecular weight.

Stability Assessment Rules:

-

Carbon to Nitrogen Ratio (C/N): A higher C/N ratio generally indicates greater stability. As a guideline, compounds where the number of nitrogen atoms exceeds the number of carbon atoms are considered highly unstable.[3] For this compound (C₁₁H₂₁N₃O₂), the C/N ratio is 11 carbons to 3 nitrogens (in the azide group), which is approximately 3.67. This ratio suggests a significantly higher stability compared to smaller, more nitrogen-rich azides.[4]

-

Rule of Six: This rule suggests that for a compound to be relatively safe, there should be at least six carbon atoms for each energetic functional group (e.g., azide, nitro).[3] this compound, with its 11-carbon backbone, satisfies this rule, rendering it sufficiently diluted to be considered relatively safe for careful handling and storage in its pure form.[3][5]

Despite its relative stability, it must be treated as a potentially hazardous material, and all appropriate safety protocols for organic azides must be followed.

Table 1: Physicochemical and Toxicological Properties

| Property | Value | Source |

| Chemical Name | This compound | [6] |

| CAS Number | 118162-45-1 | [1] |

| Molecular Formula | C₁₁H₂₁N₃O₂ | [1][6] |

| Molecular Weight | 227.30 g/mol | [6] |

| Appearance | White to off-white solid | [1][7] |

| Storage Temperature | 4°C, protect from light | [1][7] |

| Acute Toxicity (Oral) | No specific data available. The azide ion has toxicity similar to cyanide. For sodium azide, LD₅₀ = 27 mg/kg (rat). | [5] |

| Acute Toxicity (Dermal) | No specific data available. For the related compound 11-Aminoundecanoic acid, LD₀ > 2000 mg/kg (rat). | [8] |

| Skin Corrosion/Irritation | No specific data available. Assumed to be an irritant. | |

| Eye Damage/Irritation | No specific data available. Assumed to be an irritant. |

Safe Handling and Personal Protective Equipment (PPE)

Strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls:

-

Fume Hood: All manipulations of the solid compound and its solutions must be performed in a well-ventilated chemical fume hood.[4][9]

-

Ignition Sources: Ensure the absence of open flames, sparks, or other potential ignition sources in the work area.[10][11]

-

Safety Shield: While not always necessary for this specific compound due to its higher stability, using a blast shield is a prudent precaution, especially when scaling up reactions or heating.[4]

General Handling Practices:

-

Work on the smallest scale possible.[4]

-

Avoid friction, grinding, or shock. Do not use ground glass joints if there is a risk of the azide compound drying on the joint.[4]

-

Use plastic, glass, or Teflon-coated spatulas for weighing and transferring the material. Never use metal spatulas , as they can form shock-sensitive metal azides.[4][12]

-

Line work surfaces with disposable absorbent paper.[4]

Table 2: Recommended Personal Protective Equipment (PPE)

| PPE Category | Item | Specifications and Use | Source |

| Eye/Face Protection | Safety Goggles | Chemical splash goggles are required. | [9][13] |

| Face Shield | Recommended when handling larger quantities or when there is a significant splash risk. | [9] | |

| Hand Protection | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended. Inspect gloves for holes before use. | [9][13] |

| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement. | [4][9] |

| Impervious Apron | To be worn over a lab coat when handling more than a few grams of the substance. | [9] |

Incompatibilities and Storage

Preventing contact with incompatible materials is critical to avoid the formation of highly explosive or toxic substances.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

The recommended storage condition is refrigerated (4°C) and protected from light.[1][7]

-

Store away from the incompatible materials listed below.

Table 3: Chemical Incompatibilities

| Incompatible Material | Hazard | Source |

| Acids (Brønsted) | Forms hydrazoic acid (HN₃), which is highly toxic and explosive. | [3][5] |

| Heavy Metals & Salts | Forms highly shock- and pressure-sensitive heavy metal azides (e.g., copper, lead, barium azides). | [3][5] |

| Halogenated Solvents | Dichloromethane and chloroform (B151607) can form explosively unstable di- and tri-azidomethane, respectively. | [3][5][12] |

| Strong Oxidizing Agents | Can lead to a violent reaction. | [14] |

| Carbon Disulfide (CS₂), Bromine | Reacts violently with sodium azide; caution is advised for organic azides. | [5] |

Experimental Protocol: General Procedure for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

This protocol provides a generalized workflow for using this compound in a typical "click chemistry" reaction. Researchers must adapt it based on their specific substrates and institutional safety policies.

Methodology:

-

Reagent Preparation:

-

In a chemical fume hood, prepare a stock solution of this compound in a suitable, non-halogenated organic solvent (e.g., DMF, DMSO, t-BuOH/water).

-

Prepare separate solutions of the alkyne-containing substrate, a copper(I) source (e.g., CuI, CuSO₄/sodium ascorbate), and any necessary ligands (e.g., TBTA).

-

-

Reaction Setup:

-

To an oven-dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the alkyne substrate solution.

-

Add the this compound solution to the flask.

-

If using a Cu(II) precatalyst like CuSO₄, add the reducing agent (e.g., sodium ascorbate) now.

-

-

Initiation and Monitoring:

-

Initiate the reaction by adding the copper(I) catalyst solution.

-

Stir the reaction at room temperature or with gentle heating, as determined by the specific procedure.

-

Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Once the reaction is complete, quench any remaining reactive species according to the specific literature protocol. This may involve adding a chelating agent like EDTA to remove copper.

-

Perform an aqueous work-up (extraction) to separate the product from the catalyst and other water-soluble components.

-

Purify the final product using a suitable method, such as column chromatography or recrystallization. Note: Column chromatography on silica (B1680970) gel may contribute to the decomposition of some azides; this risk is lower for stabilized azides like this compound but should be considered.[5] Never use distillation or sublimation for purification. [5][12]

-

Emergency Procedures

Immediate and appropriate action is essential in the event of an exposure or spill.

Spill Cleanup:

-

Small Spills: If you are trained to do so, absorb the spill with an inert material (e.g., vermiculite, sand).[15] Collect the material using non-sparking, non-metal tools into a labeled container for hazardous waste disposal.[4] Clean the spill area with soap and water.

-

Large Spills: Evacuate the laboratory immediately.[4] Notify your institution's Environmental Health and Safety (EHS) department and restrict access to the area.

Table 4: First Aid Measures

| Exposure Route | First Aid Procedure | Source |

| Inhalation | Move the individual to fresh air immediately. Seek prompt medical attention. | [9][13] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists. | [9][13][14] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [9][13][14] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention and provide the Safety Data Sheet to the medical team. | [9][13] |

Waste Disposal

Proper disposal of azide-containing waste is a critical safety control.

-

Segregation: All waste containing this compound or other azides must be collected in a dedicated, clearly labeled hazardous waste container.[3][4]

-

Incompatibility: CRITICAL: Azide waste streams must NEVER be mixed with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.[3][12] Keep azide waste separate from heavy metal waste.

-

Drain Disposal: Under no circumstances should azide solutions be poured down the drain.[13] Reaction with lead or copper pipes (B44673) can lead to the accumulation of highly explosive metal azide salts.[13]

-

Deactivation: If institutional procedures allow, organic azides can be converted to a more stable derivative, such as an amine (e.g., via Staudinger reduction with triphenylphosphine), prior to disposal.[3] This should only be done as part of a formal experimental procedure.

-

Final Disposal: All azide-containing waste must be disposed of through your institution's designated chemical waste program.[3][13]

References

- 1. 11-Azido-undecanoic acid CAS#: 118162-45-1 [chemicalbook.com]

- 2. This compound, 118162-45-1 | BroadPharm [broadpharm.com]

- 3. safety.pitt.edu [safety.pitt.edu]

- 4. artscimedia.case.edu [artscimedia.case.edu]

- 5. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]

- 6. This compound | C11H21N3O2 | CID 454094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 9. benchchem.com [benchchem.com]

- 10. arkema.com [arkema.com]

- 11. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 12. ucd.ie [ucd.ie]

- 13. chemistry.unm.edu [chemistry.unm.edu]

- 14. tcichemicals.com [tcichemicals.com]

- 15. sop.mcmaster.ca [sop.mcmaster.ca]

An In-depth Technical Guide to the Physical Properties of 11-Azidoundecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Azidoundecanoic acid is a bifunctional molecule of significant interest in the fields of biochemistry, materials science, and drug development. It features a terminal carboxylic acid and an azide (B81097) group, connected by a C11 alkyl chain. This structure allows it to act as a versatile linker molecule. The carboxylic acid moiety can be conjugated to primary amines, while the azide group is a key participant in bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] This guide provides a comprehensive overview of its core physical properties, experimental protocols for their determination, and visualizations of its synthetic and reactive pathways.

Core Physical and Chemical Properties

The physical characteristics of this compound are foundational to its application in experimental settings. These properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₁N₃O₂ | [1][3][4] |

| Molecular Weight | 227.30 g/mol | [1][3][4] |

| Appearance | White to off-white solid | [4] |

| Melting Point | Data not consistently available | |

| Boiling Point | Data not consistently available | |

| Solubility | Soluble in organic solvents like DMSO and DMF | [5] (for undecanoic acid) |

| Storage Conditions | 4°C, protect from light | [4] |

Spectroscopic Data

Spectroscopic analysis is critical for the verification of the structure and purity of this compound.

| Spectrum | Key Features |

| ¹H NMR | The spectrum is expected to show a broad singlet for the carboxylic acid proton (COOH) typically in the 10-12 ppm region.[6] Other signals would correspond to the methylene (B1212753) groups of the alkyl chain. |

| ¹³C NMR | A characteristic signal for the carboxyl carbon is expected between 160-185 ppm.[6] |

| IR | A strong, sharp absorption band characteristic of the azide (N₃) group is expected around 2100 cm⁻¹. A broad O-H stretch from the carboxylic acid is expected in the 2500-3500 cm⁻¹ region, and a C=O stretch around 1700 cm⁻¹.[6] |

| LCMS | The mass spectrum should be consistent with the molecular weight of the compound, confirming its identity and purity.[4] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its effective use in research.

Synthesis of this compound from 11-Bromoundecanoic Acid

This protocol describes a common method for introducing the azide group via nucleophilic substitution.

-

Dissolution: Dissolve 11-bromoundecanoic acid in a suitable solvent mixture, such as dimethylformamide (DMF) or a mixture of water and acetone.

-

Addition of Azide: Add an excess of sodium azide (NaN₃) to the solution. The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, can be beneficial if a two-phase solvent system is used.

-

Reaction: Heat the reaction mixture, typically to around 60-80°C, and stir for several hours (e.g., 12-24 hours). Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. If a precipitate (sodium bromide) has formed, it can be removed by filtration.

-

Extraction: Acidify the aqueous solution with an acid like HCl to protonate the carboxylic acid. Extract the product into an organic solvent such as ethyl acetate (B1210297) or diethyl ether.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Characterization Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR Acquisition: Utilize a standard single-pulse experiment. Key parameters include an acquisition time of 2-4 seconds and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Employ a proton-decoupled experiment. Due to the longer relaxation times of quaternary carbons, a longer relaxation delay (2-10 seconds) is recommended.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a thin film of the compound on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, prepare a KBr pellet.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

-

Liquid Chromatography-Mass Spectrometry (LCMS):

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Analysis: Inject the sample into the LCMS system. The liquid chromatography step separates the compound from any impurities, and the mass spectrometer provides mass-to-charge ratio data, which can be used to confirm the molecular weight.

-

Visualizations: Synthesis and Application

The following diagrams illustrate the synthesis of this compound and its primary application in click chemistry.

Caption: Synthetic pathway for this compound.

Caption: Application of this compound in click chemistry.

References

- 1. 11-Azido-undecanoic acid CAS#: 118162-45-1 [chemicalbook.com]

- 2. This compound, 118162-45-1 | BroadPharm [broadpharm.com]

- 3. This compound | C11H21N3O2 | CID 454094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

An In-Depth Technical Guide to the Mechanism of Action of 11-Azidoundecanoic Acid in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry has revolutionized the fields of bioconjugation, drug discovery, and materials science by offering a set of powerful, reliable, and selective reactions for the rapid synthesis of new molecules. Among the most prominent click reactions are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). 11-Azidoundecanoic acid is a versatile bifunctional molecule that plays a crucial role in these reactions. Its terminal azide (B81097) group serves as a handle for click chemistry, while the carboxylic acid moiety allows for its conjugation to other molecules or its use as a metabolic probe for fatty acid pathways. This technical guide provides a comprehensive overview of the mechanism of action of this compound in click chemistry, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate its application in research and development.

Core Mechanisms of Action

This compound participates in click chemistry primarily through two distinct mechanisms: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). Both reactions result in the formation of a stable triazole linkage.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective cycloaddition between a terminal alkyne and an azide, catalyzed by copper(I) ions. The reaction proceeds through a stepwise mechanism that ensures the exclusive formation of the 1,4-disubstituted triazole isomer.[1][2] The presence of the copper catalyst dramatically accelerates the reaction rate by orders of magnitude compared to the uncatalyzed thermal cycloaddition.[3]

The key steps of the CuAAC mechanism involving this compound are as follows:

-

Formation of Copper-Acetylide: A copper(I) salt, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, reacts with a terminal alkyne to form a copper-acetylide intermediate.

-

Coordination of the Azide: The azide group of this compound coordinates to the copper center of the copper-acetylide complex.

-

Cycloaddition: A [3+2] cycloaddition occurs between the coordinated azide and the alkyne, leading to the formation of a six-membered copper-containing intermediate.

-

Rearrangement and Protonolysis: This intermediate rearranges, and subsequent protonolysis releases the 1,4-disubstituted triazole product and regenerates the copper(I) catalyst.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a bioorthogonal reaction that occurs between an azide and a strained cyclooctyne (B158145) without the need for a cytotoxic copper catalyst.[4][5] The reaction is driven by the high ring strain of the cyclooctyne, which significantly lowers the activation energy of the cycloaddition.[6] This makes SPAAC particularly suitable for applications in living systems.[7]

The mechanism of SPAAC is a concerted [3+2] cycloaddition. The azide group of this compound reacts directly with the strained triple bond of the cyclooctyne in a single transition state to form the triazole product. Unlike CuAAC, SPAAC typically yields a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles), although the ratio can be influenced by the specific cyclooctyne used.

References

- 1. The role of Wnt signaling pathway in tumor metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Live Monitoring of Strain-Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR-IR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemistry of Engagement: An In-depth Technical Guide to the Reactivity of Azide and Carboxylic Acid Functional Groups

For Researchers, Scientists, and Drug Development Professionals

The azide (B81097) and carboxylic acid functional groups are cornerstones of modern organic synthesis, finding profound application in the realms of drug discovery, bioconjugation, and materials science. Their unique reactivity profiles, particularly when utilized in concert, provide a powerful toolkit for the construction of complex molecular architectures and the precise modification of biological macromolecules. This technical guide provides a comprehensive overview of the core reactions governing the interplay between azides and carboxylic acids, with a focus on quantitative data, detailed experimental protocols, and the visualization of key chemical transformations and workflows.

Core Reactivities and Transformations

The reactivity of carboxylic acids with azides primarily revolves around the formation of an acyl azide intermediate. This versatile species can then undergo further transformations, most notably the Curtius and Schmidt rearrangements, or be utilized in direct amide bond formations.

Acyl Azide Formation

The conversion of a carboxylic acid to an acyl azide is a pivotal first step in many synthetic pathways. Several reliable methods exist for this transformation, each with its own advantages and substrate scope.

Common Methods for Acyl Azide Synthesis:

-

From Acyl Chlorides: A traditional and often high-yielding method involves the reaction of an acyl chloride with an azide salt, such as sodium azide (NaN₃)[1]. This requires the pre-formation of the acyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

-

Using Diphenylphosphoryl Azide (DPPA): This reagent allows for the direct, one-pot conversion of a carboxylic acid to an acyl azide under mild conditions[1]. This method is particularly favored in peptide synthesis due to a reduced risk of racemization[2].

-

With Trichloroacetonitrile (B146778) and Triphenylphosphine (B44618): This combination of reagents provides a mild and efficient method for the direct synthesis of acyl azides from carboxylic acids at room temperature, with typical yields ranging from 86–96%[3].

Quantitative Data for Acyl Azide Synthesis:

| Carboxylic Acid Substrate | Reagents | Solvent | Time (h) | Yield (%) | Reference |

| Benzoic Acid | Trichloroacetonitrile, PPh₃, NaN₃ | Acetone (B3395972) | 0.5 | 96 | --INVALID-LINK-- |

| 4-Nitrobenzoic Acid | Trichloroacetonitrile, PPh₃, NaN₃ | Acetone | 0.5 | 95 | --INVALID-LINK-- |

| 4-Methoxybenzoic Acid | Trichloroacetonitrile, PPh₃, NaN₃ | Acetone | 0.5 | 94 | --INVALID-LINK-- |

| Phenylacetic Acid | Trichloroacetonitrile, PPh₃, NaN₃ | Acetone | 0.5 | 92 | --INVALID-LINK-- |

| N-Boc-L-phenylalanine | DPPA, Et₃N | THF | 2 | 85 | --INVALID-LINK-- |

The Curtius Rearrangement

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate, which can then be trapped by a variety of nucleophiles to yield amines, carbamates, or ureas[3][4]. This reaction is highly valued for its ability to produce primary amines with retention of stereochemistry at the migrating carbon[5].

}

Diagram 1: The Curtius Rearrangement Pathway.Quantitative Data for the Curtius Rearrangement:

| Carboxylic Acid Substrate | Trapping Nucleophile | Product | Yield (%) | Reference |

| Adamantane-1-carboxylic acid | tert-Butanol | Boc-protected amine | 85 | --INVALID-LINK-- |

| Benzoic Acid | Benzyl Alcohol | Cbz-protected amine | 92 | --INVALID-LINK-- |

| 3-Phenylpropanoic Acid | Water | 2-Phenylethylamine | 88 | --INVALID-LINK-- |

| Cyclohexanecarboxylic acid | Aniline | N-cyclohexyl-N'-phenylurea | 78 | --INVALID-LINK-- |

The Schmidt Reaction

Closely related to the Curtius rearrangement, the Schmidt reaction involves the reaction of a carboxylic acid with hydrazoic acid (HN₃) in the presence of a strong acid catalyst to yield a primary amine[6][7]. The reaction proceeds through an in situ-generated acyl azide and subsequent rearrangement to an isocyanate[8][9]. A key difference from the Curtius rearrangement is the use of harsh acidic conditions[10].

}

Diagram 2: The Schmidt Reaction Mechanism.Quantitative Data for the Schmidt Reaction:

| Carboxylic Acid Substrate | Acid Catalyst | Yield of Amine (%) | Reference |

| Benzoic Acid | H₂SO₄ | 85 | --INVALID-LINK-- |

| Acetic Acid | H₂SO₄ | 70 | --INVALID-LINK-- |

| Pivalic Acid | H₂SO₄ | 95 | --INVALID-LINK-- |

| 1-Adamantanecarboxylic Acid | H₂SO₄ | 96 | --INVALID-LINK-- |

Direct Amide Formation

Beyond rearrangements, carboxylic acids and azides can be directly coupled to form amides. One notable method involves the in situ formation of selenocarboxylates, which then react with azides to yield amides via a selenatriazoline intermediate[6]. This approach is particularly useful for the coupling of amino acids and peptides[6].

Applications in Drug Development and Bioconjugation

The reactivity of azides and carboxylic acids is extensively leveraged in the pharmaceutical industry and in the field of chemical biology.

Synthesis of Oseltamivir (B103847) (Tamiflu®)

A key step in an efficient synthesis of the antiviral drug oseltamivir involves a Curtius rearrangement. A carboxylic acid precursor is converted to an acyl azide, which then rearranges to an isocyanate. This isocyanate is subsequently trapped with acetic acid to form the desired acetamido group present in the final drug molecule.

Bioconjugation via "Click Chemistry"

The azide functional group is a key player in "click chemistry," a set of bioorthogonal reactions that are rapid, high-yielding, and tolerant of aqueous environments. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example, where an azide reacts with a terminal alkyne to form a stable triazole linkage. In a typical bioconjugation workflow, a protein or other biomolecule containing a carboxylic acid can be functionalized with an azide-containing linker. This azide-modified biomolecule can then be selectively coupled to another molecule bearing an alkyne group.

}

Diagram 3: Bioconjugation Workflow using Click Chemistry.Experimental Protocols

General Procedure for Acyl Azide Synthesis using Trichloroacetonitrile and Triphenylphosphine

To a mixture of the carboxylic acid (1.0 mmol), triphenylphosphine (2.0 mmol), and sodium azide (1.2 mmol) in anhydrous acetone (2 mL) under an argon atmosphere, trichloroacetonitrile (2.0 mmol) is added dropwise at room temperature. The reaction mixture is stirred for 30 minutes. After completion, the solvent is removed under reduced pressure. The residue is diluted with dichloromethane (B109758) and washed with water. The organic layer is dried over anhydrous magnesium sulfate (B86663), filtered, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel.